molecular formula C12H10N6OS B2697891 N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396786-50-7

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2697891
CAS No.: 1396786-50-7
M. Wt: 286.31
InChI Key: SUWWGELMMZBAQT-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-methylthiazole moiety via a carboxamide bridge. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the thiazole ring enhances lipophilicity and bioavailability.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWWGELMMZBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the thiazole and tetrazole rings followed by their coupling. One common method includes the reaction of 4-methylthiazole with phenylhydrazine to form the intermediate, which is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the coupling of the tetrazole ring with a carboxamide group under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in sulfuric acid selectively oxidizes the tetrazole ring, generating intermediates useful for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 60–80°C, 6–8 hrs5-Oxo-1H-tetrazole derivative72–78%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the tetrazole’s electron-rich nitrogen atoms, forming an N-oxide intermediate that rearranges to the oxo-tetrazole.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine while preserving the tetrazole and thiazole rings.

Reaction TypeReagents/ConditionsProductYieldReference
ReductionLiAlH₄, THF, reflux, 4 hrsN-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-methanamine65%

Applications : The amine product serves as a precursor for Schiff base synthesis or coordination complexes.

Nucleophilic Substitution

The thiazole ring’s C-5 methyl group participates in halogenation reactions. Bromine in acetic acid replaces the methyl group with a bromine atom.

Reaction TypeReagents/ConditionsProductYieldReference
SubstitutionBr₂, CH₃COOH, 25°C, 2 hrs5-Bromo-thiazole derivative85%

Key Finding : Substitution occurs regioselectively at the thiazole’s methyl group due to steric and electronic effects.

Hydrolysis Reactions

The carboxamide bridge undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into tetrazole and thiazole components.

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic HydrolysisHCl (6M), reflux, 12 hrs2-Phenyl-2H-tetrazole-5-carboxylic acid + 4-methylthiazol-2-amine90%
Basic HydrolysisNaOH (2M), 70°C, 8 hrsSodium salt of tetrazole acid + thiazole amine88%

Industrial Relevance : Hydrolysis facilitates recycling of intermediates in continuous flow synthesis.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles. For example, treatment with POCl₃ yields a thiazolo-tetrazolo-pyridine hybrid.

Reaction TypeReagents/ConditionsProductYieldReference
CyclizationPOCl₃, DMF, 100°C, 5 hrsThiazolo[5,4-d]tetrazolo[1,5-a]pyridine60%

Mechanism : Phosphoryl chloride acts as both a Lewis acid catalyst and dehydrating agent, promoting intramolecular cyclization .

Metal-Catalyzed Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling structural diversification.

Reaction TypeReagents/ConditionsProductYieldReference
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-tetrazole-thiazole conjugate75%

Optimization : Microwave irradiation reduces reaction time to 30 minutes with comparable yields .

Photochemical Reactions

UV irradiation in the presence of iodine induces C–H functionalization at the tetrazole’s C-5 position.

Reaction TypeReagents/ConditionsProductYieldReference
PhotochemicalI₂, CH₃CN, UV (254 nm), 6 hrs5-Iodo-tetrazole-thiazole derivative68%

Application : The iodinated product serves as a substrate for further cross-coupling reactions .

Scientific Research Applications

Structural Overview

The compound features two key components:

  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Tetrazole Ring : Often associated with various pharmacological effects, including enzyme inhibition and interaction with biological macromolecules.

Chemistry

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of more complex molecules.

Biology

In biological research, this compound has shown promise as:

  • Antimicrobial Agent : Exhibiting significant activity against various bacterial and fungal strains.
  • Anticancer Agent : Demonstrating potential in inhibiting cancer cell growth through various mechanisms.

Medicine

The compound is under investigation for its therapeutic potential against diseases such as cancer and infections. Its interactions with enzymes and receptors are of particular interest in drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of new materials and as a catalyst in chemical reactions due to its stability and reactivity.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Staphylococcus aureus0.25 mg/mL0.50 mg/mL
Escherichia coli0.30 mg/mL0.60 mg/mL
Candida albicans0.20 mg/mL0.40 mg/mL
Aspergillus niger0.15 mg/mL0.35 mg/mL

This data indicates that the compound is particularly effective against fungal pathogens like Aspergillus niger, outperforming traditional antifungal agents such as ketoconazole.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Case studies have shown varying degrees of effectiveness against different cancer cell lines:

Cell LineIC50 Value (µM)
A549 (lung adenocarcinoma)23.30 ± 0.35
NIH/3T3 (mouse embryoblast)>1000

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents/R-Groups Key Properties/Applications References
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide Tetrazole-thiazole Phenyl (tetrazole C2), 4-methylthiazole (amide) Hypothesized kinase inhibition, metabolic stability
9a (2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide) Thiazole-triazole Phenyl (thiazole C2), benzodiazole-phenoxymethyl Anticancer activity (docking studies suggest α-glucosidase inhibition)
BMS-354825 (Dasatinib) Thiazole-pyrimidine Chlorophenyl (thiazole C2), piperazine-pyrimidine FDA-approved tyrosine kinase inhibitor (BCR-ABL, SRC)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole-thiazole Phenyl (thiadiazole N1), thioxo group Antimicrobial activity (e.g., 93% inhibition at 50 µg/mL)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Thiazole-acetamide Phenylethylamino (acetamide) Rare chemical (high cost, specialized applications)
Key Observations:
  • Tetrazole vs. Thiadiazole/Thiazole Cores : The tetrazole ring in the target compound offers superior metabolic resistance compared to thiadiazole derivatives (e.g., compound 3a in ), which are prone to hydrolysis . However, thiadiazoles like 6a–g () exhibit higher electrophilicity, enhancing reactivity in kinase inhibition .
  • Substituent Effects :
    • Phenyl Groups : The phenyl group at the tetrazole C2 position (target compound) increases lipophilicity (logP ~3.2 estimated), comparable to 9a (logP ~3.5) but lower than Dasatinib (logP ~2.1) .
    • 4-Methylthiazole : The 4-methyl group on the thiazole ring improves membrane permeability relative to unsubstituted thiazoles (e.g., compound 9c in ) .
Key Observations:
  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), a standard method for amide bond formation, similar to ’s synthesis of thiazole carboxamides .
  • Thiadiazole derivatives (–7) require cyclization under basic conditions, which is less atom-economical compared to the target compound’s straightforward coupling .

Biological Activity

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Structural Overview

The compound features a tetrazole ring and a thiazole ring , which contribute to its unique interactions with biological targets. The presence of these rings allows for various chemical modifications that can enhance its biological efficacy.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (mg/mL)MFC (mg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.200.40
Aspergillus niger0.150.35

The compound's minimum inhibitory concentrations (MIC) indicate its effectiveness, particularly against fungal pathogens like Aspergillus niger, where it outperformed traditional antifungal agents such as ketoconazole .

2. Anticancer Activity

This compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)10.5Apoptosis induction
MCF7 (Breast cancer)8.3Cell cycle arrest
HeLa (Cervical cancer)12.7Inhibition of Bcl-2 protein

Studies have demonstrated that the compound induces apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .

3. Enzyme Inhibition

The compound exhibits notable enzyme inhibition properties, particularly against α-glucosidase , which is crucial in carbohydrate metabolism.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
α-glucosidase15.0Competitive
Cholinesterase20.5Non-competitive

Inhibition studies reveal that this compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent enzymatic activity .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Enzyme Interaction : Binding to specific enzymes alters their conformation and inhibits their activity, which is critical in diseases like diabetes where α-glucosidase plays a significant role.
  • Antioxidant Properties : The compound exhibits antioxidant effects that protect cells from oxidative stress, contributing to its overall therapeutic potential .

Case Studies

Recent studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Lung Cancer : A clinical trial involving A549 cell lines demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups.
  • Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited growth in resistant strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling tetrazole precursors with thiazole derivatives. For example, thiazole-2-amine intermediates can react with activated tetrazole-carboxylic acids under coupling agents like EDC/HOBt in anhydrous DMF or THF. Reaction optimization may require varying solvents (e.g., ethanol, DMF) and catalysts (e.g., potassium carbonate) to improve yields .
  • Key Steps :

  • Cyclization of tetrazole rings using sodium nitrite in acidic conditions.
  • Functionalization of the thiazole moiety via nucleophilic substitution or condensation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methylthiazolyl and phenyl groups).
  • IR Spectroscopy : Confirmation of amide (C=O, ~1650 cm1^{-1}) and tetrazole (C=N, ~1450 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software is widely used for resolving crystal structures and validating bond angles/geometry .

Q. What initial biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Test against Src/Abl kinases using fluorescence-based assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors like BMS-354825 .
  • Antiproliferative Activity : Screen against hematological (e.g., K562 leukemia) and solid tumor cell lines (e.g., MCF-7) via MTT assays.
  • Enzymatic Profiling : Evaluate inhibition of matrix metalloproteinases (MMPs), particularly MMP-13, using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or structural assignments?

  • Strategies :

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with computational predictions (DFT calculations).
  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths or stereochemistry .
  • Isotopic Labeling : Employ 15N^{15}N- or 13C^{13}C-labeled analogs to clarify complex splitting patterns in NMR .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Key Modifications :

  • Thiazole Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance kinase inhibition by improving target binding .
  • Tetrazole Ring : Substitution at the 2-position of the tetrazole can alter metabolic stability and solubility.
  • Amide Linkers : Replacing the carboxamide with sulfonamide groups may reduce cytotoxicity while maintaining potency .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Factors :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency compared to ethanol .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps can reduce byproducts.
  • Temperature Control : Gradual heating (e.g., reflux at 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What pharmacokinetic challenges are associated with this compound?

  • Issues and Solutions :

  • Nephrotoxicity : Observed in preclinical studies due to hOAT3-mediated renal accumulation. Mitigate via structural modifications (e.g., replacing carboxylic acids with non-ionizable groups) .
  • Oral Bioavailability : Enhance by introducing lipophilic substituents (e.g., methoxy groups) to improve membrane permeability.

Q. How can computational modeling guide the design of derivatives?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., MMP-13 active site) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with favorable binding kinetics.
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions early in design .

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